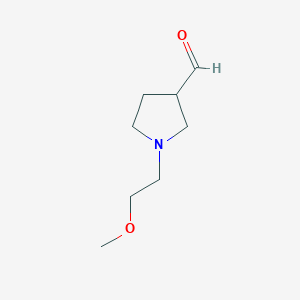
1-Benzyl-5,6-dimethoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are significant due to their presence in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, with its benzyl and dimethoxy substituents, offers interesting properties for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5,6-dimethoxy-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would include 5,6-dimethoxyindole and benzyl halides, which undergo N-alkylation to introduce the benzyl group .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5,6-dimethoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 5,6-dimethoxyindole-2-carboxylic acid, while substitution could introduce various functional groups at the 2 or 3 positions of the indole ring .
Scientific Research Applications
1-Benzyl-5,6-dimethoxy-1H-indole has several applications in scientific research:
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5,6-dimethoxy-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5,6-Dimethoxyindole: Shares the dimethoxy substitution but lacks the benzyl group.
1-Benzylindole: Contains the benzyl group but lacks the dimethoxy substitution.
Indole-3-carbinol: A naturally occurring indole derivative with different substituents.
Uniqueness: 1-Benzyl-5,6-dimethoxy-1H-indole is unique due to the combination of its benzyl and dimethoxy substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it an important subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-benzyl-5,6-dimethoxyindole |
InChI |
InChI=1S/C17H17NO2/c1-19-16-10-14-8-9-18(15(14)11-17(16)20-2)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
InChI Key |
SCAAYDROBDJMEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



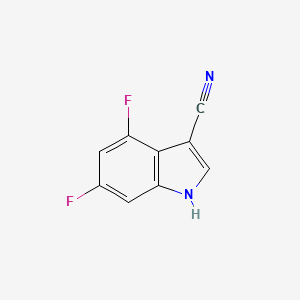
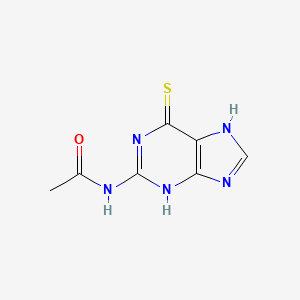
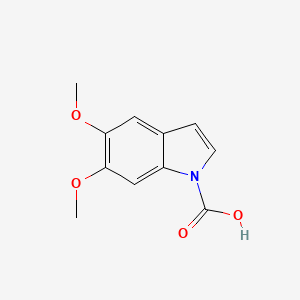
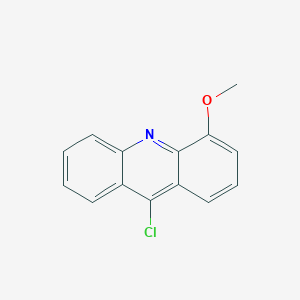

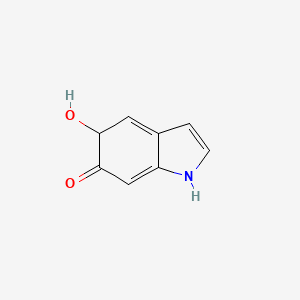

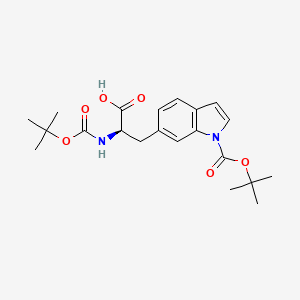
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)
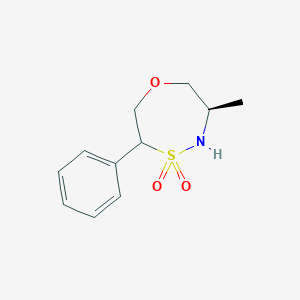
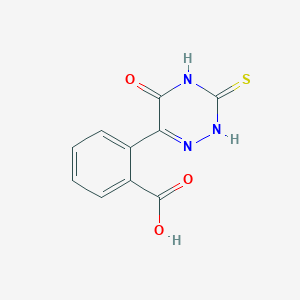
![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)
